5,6-Methylenedioxyoxindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydro-[1,3]dioxolo[4,5-f]indol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-2-5-1-7-8(13-4-12-7)3-6(5)10-9/h1,3H,2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFZMXCPHCAUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2NC1=O)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,6 Methylenedioxyoxindole and Its Analogues
Classical Synthetic Approaches to the Oxindole (B195798) Nucleus
Traditional methods for constructing the oxindole framework have been foundational in organic synthesis, often relying on cyclization reactions of pre-functionalized aromatic precursors. researchgate.netorganic-chemistry.org
Overview of Established Precursors and Cyclization Pathways
Historically, the synthesis of oxindoles has involved various named reactions and cyclization strategies. These methods typically start with ortho-substituted nitroarenes or anilines. Key classical approaches include the Reissert, and Batcho-Leimgruber indole (B1671886) synthesis, which can be adapted for oxindole synthesis. researchgate.net
A common strategy involves the cyclization of α-haloacetanilides. These precursors, readily prepared from anilines and chloroacetyl chloride, can undergo intramolecular cyclization to form the oxindole ring. organic-chemistry.org However, these classical methods often necessitate harsh reaction conditions, which can limit their applicability, especially for substrates with sensitive functional groups. organic-chemistry.org
Specific Routes for Methylenedioxy Ring Formation
The introduction of the methylenedioxy group onto the aromatic ring is a critical step in the synthesis of 5,6-Methylenedioxyoxindole. This is typically achieved prior to the formation of the oxindole nucleus. One common method involves the use of a catechol (1,2-dihydroxybenzene) derivative as a starting material. The methylenedioxy bridge is then formed by reacting the catechol with a dihalomethane, such as dibromomethane (B42720) or dichloromethane, in the presence of a base.
Another approach involves the enzymatic dioxygenation of an appropriate aromatic precursor, such as toluene, using microorganisms like Pseudomonas putida. mdma.ch This can lead to the formation of a dihydrodiol, which can be further converted to a catechol and subsequently to the methylenedioxy derivative. mdma.ch Additionally, the regioselective cleavage of an aromatic methylenedioxy ring can be achieved under specific conditions, although this is more relevant for derivatization than for the primary synthesis of the ring itself. nih.gov
Modern Catalytic Strategies for Oxindole Construction
To overcome the limitations of classical methods, significant research has focused on the development of modern catalytic strategies for oxindole synthesis. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance. acs.orgnih.gov
Transition-Metal-Catalyzed Cyclization Reactions
Transition-metal catalysis has emerged as a powerful tool for the construction of the oxindole scaffold. acs.orgnih.gov Metals such as palladium, nickel, and copper are frequently employed to facilitate key bond-forming steps. acs.orgnih.gov
Palladium catalysis is a cornerstone of modern oxindole synthesis. organic-chemistry.orgacs.org A highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides provides an efficient route to oxindoles in good to excellent yields. organic-chemistry.org This method demonstrates high functional group compatibility and is effective even with electron-deficient aromatic nuclei. organic-chemistry.org The catalytic cycle is thought to involve the oxidative addition of the α-chloroacetanilide to a Pd(0) species, followed by intramolecular C-H functionalization. organic-chemistry.org
Another significant palladium-catalyzed approach is the intramolecular α-arylation of amides. acs.orgorganic-chemistry.org This reaction can be used to synthesize a variety of substituted oxindoles with high regioselectivity. acs.org The process typically involves the use of a palladium catalyst, a suitable ligand such as BINAP, and a base. acs.org Furthermore, palladium-catalyzed domino reactions, such as Heck cyclization/Suzuki coupling, have been developed for the synthesis of complex 3,3-disubstituted oxindoles. organic-chemistry.org Palladium-catalyzed synthesis of spirooxindoles and fused oxindoles from alkene-tethered carbamoyl (B1232498) chlorides has also been reported. rsc.orgmdpi.comrsc.org
Table 1: Examples of Palladium-Catalyzed Oxindole Synthesis
| Starting Material | Catalyst/Ligand | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| α-Chloroacetanilides | Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenyl | Triethylamine | Substituted Oxindoles | Good to Excellent | organic-chemistry.org |
| N-(2-halophenyl)amides | Pd(dba)₂ / BINAP | Alkoxide | Substituted Oxindoles | - | acs.org |
| 2-Bromoarylamides and Vinyl Bromides | Palladium Catalyst | - | Spiroindenyl-2-Oxindoles | - | mdpi.com |
| Alkene-tethered Carbamoyl Chlorides | Palladium Catalyst | - | Spirooxindoles and rsc.orgnih.gov-fused Oxindoles | Moderate to Good | rsc.org |
Nickel and copper catalysts offer cost-effective and efficient alternatives to palladium for oxindole synthesis. nih.govrsc.orgrsc.orgacs.org Nickel-catalyzed reductive aryl-acylation and aryl-esterification of alkenes have been developed to produce 3,3-disubstituted oxindoles bearing ketone and ester functionalities. nih.gov A nickel-catalyzed domino Heck cyclization/Suzuki coupling reaction also provides access to 3,3-disubstituted oxindoles with quaternary all-carbon centers. organic-chemistry.org Furthermore, nickel-catalyzed intramolecular arylcyanation has been shown to be a practical method for synthesizing 3,3-disubstituted oxindoles. acs.org
Copper-catalyzed reactions have also proven valuable. A notable example is the copper-catalyzed tandem radical addition/cyclization of N-arylacrylamides with alkyl radicals generated from isocyanides, which efficiently forms two C-C bonds in a single step to yield 3,3-dialkylated oxindoles. rsc.org Copper catalysis under visible-light irradiation has also been employed for the radical addition/cyclization to access oxindole derivatives. rsc.org Additionally, copper-catalyzed bis-arylations of alkenes and the synthesis of sulfonylated oxindoles have been reported. nih.govthieme-connect.com
Table 2: Examples of Nickel- and Copper-Catalyzed Oxindole Synthesis
| Catalyst | Starting Material | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nickel | Alkenes and Aryl Anhydrides/Alkanoyl Chlorides | Reductive Aryl-acylation | 3,3-Disubstituted Oxindoles with Ketone Functionality | Good | nih.gov |
| Nickel | Alkenes and Chloroformates | Reductive Aryl-esterification | 3,3-Disubstituted Oxindoles with Ester Functionality | Good | nih.gov |
| Nickel | - | Domino Heck Cyclization/Suzuki Coupling | 3,3-Disubstituted Oxindoles | Good | organic-chemistry.org |
| Nickel | - | Intramolecular Arylcyanation | 3,3-Disubstituted Oxindoles | Moderate to Good | acs.org |
| Copper | N-Arylacrylamides and Isocyanides | Tandem Radical Addition/Cyclization | 3,3-Dialkylated Oxindoles | - | rsc.org |
| Copper | Activated Alkenes and Alkyl Iodides | Radical Addition/Cyclization under Visible Light | Oxindole Derivatives | Good | rsc.org |
| Copper | N-Alkyl-N-phenylacrylamides and Diaryliodonium Triflates | Bis-arylation of Alkenes | Oxindole Derivatives | - | nih.gov |
| Copper | N-Arylsulfonyl-acrylamides and Arylsulfonohydrazides | Arylsulfonylation | Sulfonated Oxindoles | - | thieme-connect.com |
Rhodium- and Ruthenium-Catalyzed Methodologies
Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems like oxindoles. Rhodium and ruthenium catalysts, in particular, have been employed in various C-H activation and cycloaddition strategies. rsc.orgnih.gov
Rhodium-Catalyzed Reactions:
Rhodium catalysts are well-known for their ability to facilitate C-H functionalization reactions. rsc.orgnih.gov These reactions can be applied to the synthesis of oxindole derivatives through intramolecular annulation of appropriately substituted precursors. For instance, rhodium(III) catalysts can activate C-H bonds in N-aryl amides or related structures, which can then undergo cyclization to form the oxindole ring. nih.gov The use of directing groups is often crucial for achieving high regioselectivity in these transformations. While specific examples for this compound are not extensively detailed in the provided search results, the general methodologies are applicable. nih.govchemrxiv.org For example, a rhodium-catalyzed reaction could involve the annulation of a 3,4-methylenedioxyphenyl-containing substrate.
Ruthenium-Catalyzed Reactions:
Ruthenium catalysts have also proven effective in the synthesis of heterocyclic compounds, including indoles and their derivatives. organic-chemistry.orgrsc.org Ruthenium-catalyzed cycloadditions and heterocyclizations are valuable methods. nih.govorganic-chemistry.org One notable approach is the ring-closing metathesis (RCM) of diallylated oxindole precursors. For instance, 3,3-diallyl-5,6-methylenedioxyoxindole could be subjected to RCM using a Grubbs-type ruthenium catalyst to afford a spirocyclic oxindole derivative. mdpi.com Another strategy involves the ruthenium-catalyzed cycloaddition of 1,6-enynes, which can lead to bicyclic systems containing the oxindole core. nih.gov
| Catalyst Type | Reaction Type | Substrate Example | Product Type | Ref. |
| Rhodium(III) | C-H Activation/Annulation | N-(3,4-methylenedioxyphenyl)acetamide derivative | This compound derivative | nih.gov |
| Ruthenium (Grubbs) | Ring-Closing Metathesis | 3,3-Diallyl-5,6-methylenedioxyoxindole | Spirocyclic this compound | mdpi.com |
| Ruthenium | [3+2] Cycloaddition | (E)-1,6-enyne with an oxindole moiety | Bicyclic oxindole system | nih.gov |
Photo-Induced and Radical-Mediated Cyclizations
Photochemical and radical-based methods provide unique pathways for the synthesis of complex cyclic structures, often under mild conditions. nih.govrsc.org These reactions can be initiated by light, sometimes with the aid of a photosensitizer, or by a radical initiator. nih.govbeilstein-journals.org
Photo-Induced Cyclizations:
Photo-induced reactions can proceed through various mechanisms, including electrocyclizations and cycloadditions. nih.gov For instance, an intramolecular [5+4] cycloaddition of a naphthalene-derived vinylcyclopropane (B126155) can be induced by visible light and a triplet photosensitizer to form a nine-membered ring. nih.gov While not directly applied to this compound in the provided results, this type of methodology could be adapted for the synthesis of complex oxindole-containing ring systems. Another approach involves the photo-induced cyclization of o-nitrobenzyl oxime ethers to form phenanthridines under aqueous conditions, which highlights the potential of photochemical methods in heterocyclic synthesis. chemrxiv.org
Radical-Mediated Cyclizations:
Radical cyclizations are powerful for forming C-C and C-heteroatom bonds. rsc.orgharvard.edu These reactions typically involve the generation of a radical species that then undergoes an intramolecular cyclization. For example, a trifluoromethyl radical can be generated from Umemoto's reagent under visible light and subsequently add to a terminal alkene, initiating a cascade cyclization to form dihydropyrido[1,2-a]indolone skeletons. beilstein-journals.org This type of radical cascade could be envisioned for the synthesis of functionalized this compound derivatives.
| Method | Key Feature | Example Reaction | Potential Application | Ref. |
| Photo-Induced | Visible light, photosensitizer | Intramolecular [5+4] cycloaddition | Synthesis of complex polycyclic oxindoles | nih.gov |
| Radical-Mediated | Radical initiator or light | Trifluoromethyl radical-initiated cascade | Functionalization of the oxindole core | beilstein-journals.org |
| Photo-Induced | Catalyst-free, aqueous conditions | Cyclization of o-nitrobenzyl oxime ethers | Synthesis of fused heterocyclic systems | chemrxiv.org |
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents. uva.esnih.gov
Enantioselective Approaches Utilizing Chiral Auxiliaries and Catalysts
Enantioselective synthesis of chiral this compound derivatives can be achieved through various strategies that employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. mdpi.comuva.es
Chiral Catalysts:
Chiral catalysts, both metal-based and organocatalytic, are highly effective for asymmetric synthesis. mdpi.comuva.es For example, chiral rhodium complexes have been used in the enantioselective reductive aldol (B89426) reaction of indole-2-carbaldehydes to generate multiple stereocenters with high diastereo- and enantioselectivity. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation can produce chiral tetrahydroquinoxalines with excellent enantioselectivity by simply adjusting the reaction solvent. rsc.org These principles can be extended to the synthesis of chiral oxindoles. A notable example is the enantioselective alkynylation of isatins using a chiral perhydro-1,3-benzoxazine as a ligand for a zinc-based catalyst, which provides chiral propargylic alcohols that are precursors to oxindole derivatives. uva.es
Chiral Auxiliaries:
Chiral auxiliaries are covalently attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. A well-established method involves the use of a recyclable chiral auxiliary, such as a proline-derived ligand in a Ni(II) complex with a glycine (B1666218) Schiff base, for the asymmetric synthesis of amino acids. mdpi.com This approach could be adapted for the synthesis of chiral 3-substituted-3-aminooxindoles.
| Approach | Key Component | Example Reaction | Product Feature | Ref. |
| Chiral Catalyst | Chiral Rhodium Complex | Reductive aldol reaction | Axially chiral indoles | nih.gov |
| Chiral Catalyst | Chiral Perhydro-1,3-benzoxazine | Enantioselective alkynylation of isatins | Chiral propargylic alcohols | uva.es |
| Chiral Auxiliary | Ni(II) complex of glycine Schiff base | Asymmetric alkylation | Enantiomerically pure amino acids | mdpi.com |
Diastereoselective Synthesis
Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule, leading to a specific diastereomer. This can be achieved by taking advantage of existing stereocenters in the molecule or by using chiral reagents or catalysts.
One example of a diastereoselective reaction is the cascade [5 + 1] double Michael addition of thiooxindoles to dibenzalacetone derivatives, which can produce a single diastereomer of a spiro(thio)oxindole in high yield. nih.gov Another approach involves the silyl-Prins cyclization of alkenylsilyl alcohols, which can lead to the formation of cis-2,6-disubstituted dihydropyrans with good diastereoselectivity. nih.gov Furthermore, the synthesis of 4,5-difluoropipecolic acids has been achieved with high diastereoselectivity through deoxyfluorination, navigating a complex reaction network. rsc.org These strategies could be applied to the synthesis of complex, multi-substituted this compound derivatives.
| Reaction Type | Substrates | Product Feature | Ref. |
| [5 + 1] Double Michael Addition | Thiooxindole and dibenzalacetone | Single diastereomer of spiro(thio)oxindole | nih.gov |
| Silyl-Prins Cyclization | Alkenylsilyl alcohol and aldehyde | cis-2,6-Disubstituted dihydropyran | nih.gov |
| Deoxyfluorination | Hydroxylated pipecolic acid precursor | Diastereomerically pure 4,5-difluoropipecolic acid | rsc.org |
Green Chemistry Principles and Sustainable Synthetic Routes
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methods. acs.org
Key principles relevant to the synthesis of this compound and its analogues include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as the rhodium- and ruthenium-catalyzed processes discussed earlier, are often highly atom-economical.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. skpharmteco.com This principle encourages the use of greener solvents like water, ethanol, or performing reactions under solvent-free conditions. researchgate.netimist.ma
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. researchgate.net Reactions that can be conducted at ambient temperature and pressure, such as some photo-induced and organocatalytic reactions, are preferred. mdpi.combeilstein-journals.org
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. acs.org While not directly addressed for this compound in the search results, this principle encourages the use of starting materials derived from biomass.
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. acs.org One-pot and tandem reactions, like the organocatalytic cascade reactions, are excellent examples of this principle in action. nih.gov
The application of these principles in the synthesis of this compound can lead to more environmentally friendly and cost-effective manufacturing processes.
Reaction Chemistry and Mechanistic Investigations of 5,6 Methylenedioxyoxindole
Electrophilic and Nucleophilic Reactivity of the Oxindole (B195798) Moiety
The oxindole core possesses both electrophilic and nucleophilic centers, allowing it to participate in a wide array of chemical transformations. The carbonyl group at the C-2 position renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. Conversely, the electron-rich aromatic ring and the nitrogen atom of the lactam can act as nucleophiles.
The nucleophilicity of the indole (B1671886) nucleus, a related heterocyclic system, is well-documented. Due to the delocalization of π-electrons, indoles readily undergo electrophilic substitution. The nitrogen atom's lone pair contributes to the aromatic 10 π-electron system, enhancing the electron density of the ring. Similarly, the benzene (B151609) portion of the 5,6-methylenedioxyoxindole is activated towards electrophilic attack. The methylenedioxy group, being an electron-donating group, further enhances the nucleophilicity of the aromatic ring, directing electrophiles primarily to the positions ortho and para to it.
The C-3 position of the oxindole ring is particularly reactive. The presence of two adjacent carbonyl and N-acyl groups makes the protons at this position acidic, facilitating the formation of an enolate anion under basic conditions. This enolate is a potent nucleophile and can react with various electrophiles.
The nitrogen atom of the oxindole can also exhibit nucleophilic character. Under basic conditions, the N-H proton can be abstracted to form an amide anion, which can then participate in nucleophilic substitution or addition reactions.
Cycloaddition and Ring-Opening Reactions
Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules in a single step. The oxindole scaffold can participate in various cycloaddition reactions, acting as either the 2π or 4π component depending on the reaction partner and conditions. For instance, the double bond of an exocyclic C-3 alkylidene substituent on the oxindole ring can act as a dienophile in Diels-Alder reactions.
Metal-catalyzed cycloadditions, such as those employing ruthenium, have emerged as versatile methods for forming five, six, and seven-membered rings. While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of ruthenium-catalyzed cycloadditions, including (2+2+1), (2+2+1+1), and other variations, could potentially be applied to derivatives of this oxindole.
Ring-opening reactions of the oxindole core are less common but can occur under specific conditions. For example, photoinduced ring-opening of related pyrazolo[1,2-a]pyrazolones can be initiated by C-N bond cleavage. Similarly, strained β-lactam rings, which share some structural similarities with the lactam of the oxindole, can undergo ring-opening upon reaction with nucleophiles. The hydrazinolysis of 1,2,4-oxadiazoles can also lead to ring-opening and subsequent rearrangement to form new heterocyclic systems. While direct examples for this compound are not provided, these instances suggest that the lactam ring could potentially be opened under specific photochemical or nucleophilic conditions.
Functionalization and Derivatization Strategies at Key Positions
The ability to selectively functionalize the oxindole scaffold at various positions is crucial for the synthesis of diverse derivatives with potential biological activities.
The nitrogen atom of the oxindole ring (N-1) is a common site for modification. The N-H proton is acidic enough to be removed by a suitable base, generating a nucleophilic anion. This
Computational Probing of Reaction Mechanisms
Transition State Analysis
No specific transition state analysis data for reactions involving this compound were found in the reviewed literature. Such an analysis would typically involve the computational location and characterization of the transition state structures for key reaction steps. This would include geometric parameters (bond lengths and angles) of the forming and breaking bonds, as well as the imaginary frequency corresponding to the reaction coordinate. This information is critical for understanding the precise atomic motions that occur during the conversion from reactants to products.
Energy Profile Calculations for Reaction Pathways
Similarly, no specific energy profile calculations for reaction pathways of this compound have been reported. These calculations would provide the relative free energies of reactants, transition states, intermediates, and products along a given reaction coordinate. The resulting energy profile would allow for the determination of activation energies, reaction enthalpies, and the identification of the rate-determining step of the mechanism. Without such studies, a quantitative understanding of the kinetics and thermodynamics of reactions involving this specific compound remains speculative.
Advanced Spectroscopic and Structural Elucidation Studies
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational modes. For 5,6-Methylenedioxyoxindole, these methods provide clear signatures for its key structural features, including the lactam (cyclic amide), the aromatic system, and the methylenedioxy group.
The IR spectrum is particularly useful for identifying polar functional groups. The most prominent absorption for the oxindole (B195798) core is the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears as a strong band. msu.edupg.edu.pl The N-H stretching vibration of the amide is also a key diagnostic peak. msu.edu The methylenedioxy group introduces characteristic C-O-C stretching vibrations. semanticscholar.org
Raman spectroscopy, which detects vibrations that cause a change in polarizability, is highly effective for analyzing the non-polar bonds of the aromatic ring and the indole (B1671886) nucleus. cuni.cz Specific vibrations of the indole ring, often referred to as ring breathing modes, produce strong and characteristic signals in the Raman spectrum. spiedigitallibrary.orgnih.gov For instance, a well-known indole ring vibration occurs around 758 cm⁻¹. nih.gov Studies on various indole derivatives show characteristic Raman lines at approximately 762, 882, 1016, 1344, 1555, and 1623 cm⁻¹, which are valuable for structural confirmation. scispace.com
The expected vibrational frequencies for this compound, based on data from analogous compounds, are summarized in the table below.
X-ray Crystallography for Solid-State Structural Determination of Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies on substituted oxindole analogues provide critical insights into the likely bond lengths, bond angles, and intermolecular interactions that define its solid-state architecture. nih.govbeilstein-journals.org
Studies on various 3-substituted and 5-substituted oxindole derivatives reveal a planar or near-planar conformation of the fused ring system. nih.govnih.govacs.org The crystal packing is typically dominated by hydrogen bonding and π–π stacking interactions. In most oxindole crystal structures, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom serves as an acceptor, leading to the formation of dimers or extended chain motifs. nih.gov
For example, the crystal structure of (3E)-3-(4-Bromobenzylidene)-1,3-dihydro-2H-indol-2-one, an oxindole analogue, shows that the carbonyl oxygen atom acts as a hydrogen-bond acceptor to two donors, forming a networked structure. nih.gov In another study on spiro-oxindole derivatives, the formation of the compounds was validated using single crystal XRD, confirming the complex polycyclic stereochemistry. researchgate.net These findings suggest that this compound would likely exhibit a planar bicyclic core and engage in strong intermolecular N-H···O=C hydrogen bonding in its crystalline form.
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophore system—the part of the molecule that absorbs light. The chromophore in this compound is the entire conjugated system comprising the benzene (B151609) ring fused to the pyrrolone ring.
Studies on various oxindole-based molecular motors and sensitizers show broad absorption bands with maxima (λmax) typically between 350 and 400 nm, extending into the visible region. acs.orgrsc.orgacs.org These absorptions are attributed to π-π* transitions within the conjugated aromatic system. The position and intensity of these absorption bands are sensitive to the substituents on the aromatic ring.
The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red-shift) or hypsochromic (blue-shift) effect. For instance, functionalizing oxindole motors with methoxy (B1213986) (–OCH₃) or cyano (–CN) groups can induce a red-shift of the absorption maxima by up to 40 nm. rsc.org Similarly, halogen substitutions on the oxindole core also lead to red-shifted absorption spectra. semanticscholar.org The methylenedioxy group on this compound, being electron-donating, is expected to cause a bathochromic shift compared to the unsubstituted oxindole chromophore.
Due to the highly specific nature of the request and the apparent lack of publicly available research data on the computational chemistry of this compound, a comprehensive and scientifically accurate article that strictly adheres to the provided outline cannot be generated at this time.
Extensive searches for scholarly articles and databases pertaining to Density Functional Theory (DFT) studies, Ab Initio calculations, and molecular dynamics simulations specifically for this compound have not yielded the detailed findings required to populate the requested sections and subsections. Key areas with insufficient data include:
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Ab Initio Calculations: There is a lack of available research on the ground state properties of this compound determined through Ab Initio methods.
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Theoretical and Computational Chemistry of 5,6 Methylenedioxyoxindole
Molecular Modeling and Dynamics Simulations
Ligand-Protein Interaction Modeling for Putative Binding Sites
Ligand-protein interaction modeling is a cornerstone of computational drug discovery, enabling the prediction of how a small molecule like 5,6-Methylenedioxyoxindole might bind to a protein. This is often achieved through molecular docking simulations, where the compound is placed into the binding site of a target protein to identify the most stable binding conformation.
For the broader class of oxindole (B195798) derivatives, these modeling studies have identified key interactions with a variety of protein targets. For instance, in studies of oxindole derivatives as inhibitors of enzymes like VEGFR-2 tyrosine kinase, molecular docking has revealed that the oxindole scaffold can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. nih.gov The specific orientation and interactions are dictated by the substituents on the oxindole ring. In the case of this compound, the methylenedioxy group would be expected to play a significant role in defining its binding profile, potentially through interactions with specific amino acid residues in a putative binding site.
The general binding mode for oxindole derivatives often involves the oxindole core acting as a scaffold that positions functional groups to interact with the protein. The hydrogen bond donor and acceptor capabilities of the lactam moiety are frequently implicated in anchoring the ligand to the protein backbone. The aromatic part of the structure typically engages in hydrophobic and pi-stacking interactions.
Table 1: Putative Interacting Residues for Oxindole Scaffolds with Various Protein Kinases
| Protein Target | Key Interacting Residues | Type of Interaction |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bonding |
| Aurora Kinase | Ala213, Lys162 | Hydrogen Bonding |
| Glycogen Synthase Kinase-3β | Val135, Asp200 | Hydrogen Bonding, Hydrophobic |
| p38 MAP Kinase | Met109, Gly110 | Hydrogen Bonding |
This table is a representative summary based on docking studies of various oxindole derivatives and does not represent direct experimental data for this compound.
In Silico Approaches for Mechanistic Insights and Target Prediction
In silico methods are invaluable for gaining mechanistic insights into how a compound might exert a biological effect and for predicting potential protein targets. These approaches can be broadly categorized into ligand-based and structure-based methods.
Ligand-based approaches leverage the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical features of this compound to databases of compounds with known biological activities, it is possible to generate hypotheses about its potential targets.
Chemical similarity profiling can be performed using various molecular descriptors, such as 2D fingerprints or 3D shape and electrostatic properties. These descriptors quantify different aspects of the molecule's structure and are used to calculate the similarity between this compound and other compounds. A high similarity score to a known inhibitor of a particular enzyme, for example, would suggest that this compound might also inhibit that enzyme.
For instance, the oxindole scaffold is present in a number of approved drugs and clinical candidates with diverse activities, including kinase inhibition and antiviral effects. researchgate.net A similarity search based on the this compound structure would likely identify compounds that interact with targets in these therapeutic areas, providing a starting point for experimental validation.
Molecular docking is a powerful structure-based approach that predicts the preferred orientation of a ligand when bound to a target protein. This method provides detailed information about the interaction geometry, including the specific amino acid residues involved in the binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).
In the context of this compound, docking simulations would be performed against a panel of potential protein targets. The results of these simulations would be a set of binding poses for each target, ranked by a scoring function that estimates the binding affinity. A high docking score and a plausible binding mode, characterized by favorable interactions with key residues in the active site, would suggest that the protein is a potential target for this compound.
Studies on other oxindole derivatives have demonstrated the utility of this approach in rationalizing structure-activity relationships and in designing more potent analogs. nih.govwalisongo.ac.id For example, docking studies have shown how modifications to the oxindole ring can lead to improved interactions with the target protein, resulting in higher inhibitory activity. nih.gov Similar in silico experiments with this compound would be crucial in predicting its binding behavior and guiding the design of future studies.
Table 2: Representative Docking Scores of Oxindole Derivatives Against Kinase Targets
| Compound Scaffold | Target Kinase | Docking Score (kcal/mol) |
| Substituted Oxindole | VEGFR-2 | -9.5 to -11.2 |
| Indolinone Derivative | CDK2 | -8.7 to -10.5 |
| Bis-oxindole | GSK-3β | -9.1 to -10.8 |
Note: These scores are illustrative and derived from studies on various oxindole derivatives. The actual docking score for this compound would depend on the specific protein target and the docking software used.
Research on Derivatives and Analogues of 5,6 Methylenedioxyoxindole
Design Principles for Novel 5,6-Methylenedioxyoxindole Analogues
The design of novel analogues of this compound is guided by established principles in medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. A common strategy involves the modification of the core structure to explore new interactions with biological targets. For instance, the design of 4-aza-podophyllotoxin analogues, which are structurally related, has been guided by the desire to create simpler structures that retain the potent antiproliferative activity of the parent compound, podophyllotoxin, while potentially reducing toxicity. ijper.org This often involves removing complex ring systems, such as the γ-lactone ring in podophyllotoxin, which is not essential for its cytotoxic effects. ijper.org
Another key design principle is the introduction of various substituents at different positions of the this compound scaffold to probe the chemical space around a biological target. The goal is to identify key pharmacophoric features and to optimize ligand-target interactions. This can involve varying the size, shape, and electronic properties of the substituents to achieve the desired biological effect. Furthermore, the design of hybrid molecules that combine the this compound core with other known pharmacophores is a strategy employed to develop agents with multi-target activity or novel mechanisms of action.
Synthesis and Advanced Characterization of Substituted Derivatives
The synthesis of substituted derivatives of this compound relies on a versatile range of organic reactions that allow for modifications on both the benzene (B151609) ring and the oxindole (B195798) core. The characterization of these novel compounds is crucial to confirm their structure and purity and is typically achieved through a combination of spectroscopic techniques.
Benzene Ring Substitutions and Their Influence on Electronic Properties
Substituents on the benzene ring of the this compound scaffold can significantly influence the molecule's electronic properties, which in turn can affect its biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, thereby modulating its reactivity and interaction with biological macromolecules.
The following table illustrates the general electronic effects of common substituents on an aromatic ring:
| Substituent | Electronic Effect |
| -OCH₃ | Electron-donating |
| -NH₂ | Electron-donating |
| -CH₃ | Electron-donating |
| -Cl, -Br, -F | Electron-withdrawing (inductive), Electron-donating (resonance) |
| -NO₂ | Electron-withdrawing |
| -CN | Electron-withdrawing |
| -CF₃ | Electron-withdrawing |
Oxindole Core Modifications (e.g., N-substitution, C-3 functionalization)
Modifications to the oxindole core, particularly at the N-1 and C-3 positions, are pivotal in the development of new derivatives with diverse biological profiles.
N-substitution: The nitrogen atom of the oxindole ring can be readily alkylated or acylated to introduce a variety of substituents. These modifications can influence the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds. For instance, N-methylation of 5,6,7-trimethoxyindoles has been shown to be a key factor in their potent antiproliferative activities. researchgate.net The synthesis of N-substituted derivatives often involves the deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile.
C-3 Functionalization: The C-3 position of the oxindole core is a hotspot for chemical modifications due to the presence of an adjacent carbonyl group that activates the C-H bond. A wide array of substituents can be introduced at this position, leading to a diverse range of 3-substituted and 3,3-disubstituted oxindoles. Common strategies for C-3 functionalization include aldol (B89426) condensation, Knoevenagel condensation, and Michael addition reactions. These modifications can introduce new stereocenters and functional groups that can engage in specific interactions with biological targets. The development of 3-substituted oxindoles has been a focus in the discovery of inhibitors for various enzymes.
Structure-Activity Relationship (SAR) Studies in Biological Systems (Mechanistic and Preclinical Focus)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, these studies provide crucial insights into the structural requirements for a desired pharmacological effect.
Analysis of Substituent Effects on Cellular Pathways (e.g., cell cycle modulation, apoptosis induction mechanisms)
Many oxindole derivatives have been shown to exert their biological effects by modulating key cellular pathways, such as the cell cycle and apoptosis. SAR studies in this area aim to identify which structural features are responsible for these effects.
For example, studies on 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have demonstrated that certain substitution patterns can lead to cell cycle arrest at the G2/M phase and induce apoptosis in cancer cells. ijper.org The presence and position of substituents on the phenyl ring were found to be critical for this activity. ijper.org It is hypothesized that these compounds may interact with components of the mitotic machinery, such as tubulin, leading to a disruption of cell division. ijper.org The induction of apoptosis is a desirable outcome for anticancer agents, and understanding the structural determinants of this activity is a key focus of SAR studies.
The following table provides an illustrative example of how SAR data for cell cycle modulation might be presented:
| Compound | R¹ Substituent | R² Substituent | Cell Line | G2/M Arrest (%) |
| A | H | H | Cancer Cell X | 15 |
| B | 4-OCH₃ | H | Cancer Cell X | 45 |
| C | H | 4-Cl | Cancer Cell X | 25 |
| D | 4-OCH₃ | 4-Cl | Cancer Cell X | 60 |
Investigation of Molecular Target Interactions (e.g., enzyme inhibition mechanisms, receptor binding modulation)
The biological effects of this compound derivatives are ultimately mediated by their interaction with specific molecular targets, such as enzymes or receptors. SAR studies are instrumental in elucidating these interactions and in optimizing the affinity and selectivity of the compounds.
For instance, various oxindole derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. SAR studies have revealed that the nature of the substituent at the C-3 position of the oxindole ring can significantly impact the inhibitory potency and selectivity against different kinases. Similarly, the substitution pattern on the benzene ring can influence the binding to the ATP-binding pocket of the kinase.
The table below illustrates a hypothetical SAR for enzyme inhibition:
| Compound | C-3 Substituent | Benzene Ring Substituent | Target Enzyme | IC₅₀ (nM) |
| E | -H | 5,6-methylenedioxy | Kinase Y | >10000 |
| F | -(CH₂)₂-Ph | 5,6-methylenedioxy | Kinase Y | 500 |
| G | -(CH₂)₂-Ph-4-F | 5,6-methylenedioxy | Kinase Y | 150 |
| H | -(CH₂)₂-Ph | 5,6,7-trimethoxy | Kinase Y | 80 |
These studies are crucial for the rational design of more potent and selective inhibitors. By systematically modifying the structure of the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the SAR and identify promising lead compounds for further preclinical development.
Preclinical Pharmacological Investigations of Observed Effects (e.g., in vitro cytotoxicity, in vivo studies on animal models focusing on mechanistic outcomes)
The preclinical evaluation of oxindole derivatives has uncovered a rich landscape of cytotoxic activity, with numerous analogues demonstrating potent effects against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical cellular targets, such as protein kinases, which are often dysregulated in cancer.
In Vitro Cytotoxicity:
A significant body of research has focused on the in vitro cytotoxic properties of substituted oxindoles. For instance, a series of 3-alkenyl-2-oxindoles demonstrated noteworthy antiproliferative activity against pancreatic (PaCa-2) and breast (MCF7) cancer cell lines. nih.gov Notably, compounds 6c and 10b from this series were found to be approximately 3.4 and 3.3 times more effective, respectively, than the standard reference drug Sunitinib against the PaCa-2 cell line. nih.gov Another study on 3-substituted derivatives of 2-indolinones identified compounds with potent cytotoxicity against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cells, with some derivatives exhibiting IC50 values below 10 µM. nih.gov The 5-bromo substituted derivative, in particular, was identified as the most potent in this series. nih.gov
Spiro-oxindole derivatives, which feature a spirocyclic system at the 3-position of the oxindole core, have also emerged as a promising class of cytotoxic agents. The incorporation of a benzodioxole moiety, which is structurally analogous to a methylenedioxy group, into spirooxindole pyrrolidinyl derivatives has been explored. nih.gov While this particular study focused on their anti-diabetic activity, the broader class of spiro-pyrrolidinyl oxindoles is known for a range of biological activities, including anti-tumor effects. nih.gov
Furthermore, the natural world provides a rich source of cytotoxic oxindole alkaloids. Pentacyclic oxindole alkaloids isolated from Uncaria tomentosa (Cat's Claw) have demonstrated cytotoxic effects. For example, mitraphylline has been shown to inhibit the growth of human Ewing's sarcoma and breast cancer cell lines.
The following interactive data table summarizes the in vitro cytotoxic activity of selected oxindole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | PaCa-2 | More potent than Sunitinib (approx. 3.4-fold) | nih.gov |
| 10b | PaCa-2 | More potent than Sunitinib (approx. 3.3-fold) | nih.gov |
| 10b | MCF7 | Close to Sunitinib | nih.gov |
| IVa (5-bromo derivative) | MCF7 | < 10 | nih.gov |
| IVb | MCF7 | < 10 | nih.gov |
| IVd | HT29 | 7.51 | nih.gov |
In Vivo Studies on Animal Models:
While in vitro studies provide valuable initial data, in vivo animal models are crucial for understanding the mechanistic outcomes and therapeutic potential of these compounds. For certain oxindole derivatives, in vivo studies have been conducted to assess their anticancer efficacy. For instance, some novel 3-alkenyl-2-oxindoles have demonstrated anti-angiogenic properties in a Chick Chorioallantoic Membrane (CAM) assay, a model that assesses the formation of new blood vessels. nih.gov This suggests that their mechanism of action may involve the disruption of tumor blood supply. nih.gov
It is important to note that while many oxindole derivatives show promise, not all exhibit cytotoxic activity. A study on latentiated derivatives of 3-methyleneoxindole, designed to be bioactivated within cells, found them to be inactive against L-1210 lymphoid leukemia and P-388 lymphocytic leukemia. nih.gov This highlights the critical role of specific structural features in determining the biological activity of oxindole compounds.
Applications as Chemical Probes in Biological Research and Systems Biology
The unique structural features and biological activities of oxindole derivatives make them attractive candidates for development as chemical probes. These probes are valuable tools in biological research and systems biology for visualizing, identifying, and modulating the function of specific molecular targets within complex biological systems.
One promising application of oxindole-based compounds is in the development of fluorescent probes. For example, indole (B1671886) derivatives have been functionalized with fluorescent tags to create high-affinity probes for studying sigma (σ) receptors. nih.gov These receptors are of interest in cancer and Alzheimer's disease research. nih.gov The development of such probes allows for the visualization of these receptors in living cells, aiding in the understanding of their function and the development of targeted therapeutics. Although this example pertains to indole derivatives, the structural similarity to oxindoles suggests that the oxindole scaffold could also be a viable platform for the design of novel fluorescent probes.
The development of chemical probes often involves the use of various fluorophores that can be excited by visible light. These include fluorescein, rhodamine, and BODIPY dyes, which can be chemically linked to the core structure of the probe.
In the context of systems biology, chemical probes derived from oxindoles could be utilized to perturb specific cellular pathways and observe the resulting systemic effects. This approach can help to elucidate the complex networks of interactions that govern cellular behavior and disease states. While the direct application of this compound as a chemical probe has not been extensively reported, the broader class of oxindole derivatives holds significant potential for the development of such tools to advance our understanding of complex biological systems.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Methodologies
The synthesis of oxindoles has been a subject of extensive research, leading to a plethora of methods for the construction of this heterocyclic core. rsc.org However, the development of novel, efficient, and sustainable synthetic routes to specifically access 5,6-methylenedioxy substituted oxindoles remains a key area for future research.
A plausible and established route to oxindoles involves the Beckmann rearrangement of the corresponding indanone oxime. wikipedia.orgnih.govmasterorganicchemistry.comorganic-chemistry.org In the case of 5,6-Methylenedioxyoxindole, the synthesis could commence from 3-(3,4-methylenedioxyphenyl)propanoic acid. sigmaaldrich.com This starting material can be cyclized to form 5,6-methylenedioxy-1-indanone, which can then be converted to its oxime. Subsequent treatment of the oxime with an acidic catalyst would be expected to induce the Beckmann rearrangement to yield the target this compound.
Future research in this area should focus on:
Catalytic Beckmann Rearrangement: Exploring milder and more environmentally friendly catalysts for the rearrangement step to improve yields and reduce waste. scispace.com
One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps, starting from readily available precursors, to enhance efficiency and reduce purification efforts.
Asymmetric Synthesis: Developing enantioselective methods to produce chiral 3-substituted 5,6-methylenedioxyoxindoles, which are of significant interest in medicinal chemistry. scispace.com
Advanced Spectroscopic Techniques for Dynamic and Real-Time Studies
A comprehensive spectroscopic characterization is fundamental to understanding the structure and purity of this compound. While standard techniques like NMR, IR, and mass spectrometry are indispensable, advanced spectroscopic methods can provide deeper insights into its dynamic behavior and reactivity.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene (B151609) ring, a singlet for the methylenedioxy bridge protons, a singlet for the C3 methylene (B1212753) protons, and a broad singlet for the N-H proton. The chemical shifts would be influenced by the electron-donating nature of the methylenedioxy group. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylenedioxy carbon, the C3 methylene carbon, and the C2 carbonyl carbon. The carbonyl carbon would appear significantly downfield. |
| FTIR | Characteristic absorption bands for the N-H stretching vibration, the C=O stretching of the lactam, and the C-O-C stretching of the methylenedioxy group. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and cleavage of the methylenedioxy ring. |
Future research could employ:
In-situ Spectroscopy: Utilizing techniques like in-situ FTIR or NMR to monitor the synthesis of this compound in real-time, allowing for the optimization of reaction conditions and the identification of transient intermediates.
Advanced Mass Spectrometry: Employing techniques like tandem mass spectrometry (MS/MS) to elucidate the fragmentation pathways of this compound and its derivatives, aiding in their structural identification in complex mixtures.
Computational Spectroscopy: Combining experimental data with quantum chemical calculations to accurately predict and interpret the spectroscopic properties of the molecule.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. These computational tools can be powerfully applied to the study of this compound and its derivatives.
Future applications in this domain include:
De Novo Design: Using generative AI models to design novel this compound derivatives with optimized biological activities and desirable pharmacokinetic properties.
SAR Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives based on their chemical structures, thus prioritizing synthetic efforts. researchgate.net
Reaction Prediction and Optimization: Employing ML algorithms to predict the outcomes of chemical reactions and to optimize synthetic routes for this compound and its analogues.
Mechanism Elucidation: Utilizing computational methods to predict and analyze reaction mechanisms, providing insights that can guide the development of more efficient synthetic strategies.
Exploration of New Mechanistic Pathways in Organic Reactions
The oxindole (B195798) core is a versatile scaffold that can participate in a wide array of organic reactions. The C3 position of the oxindole ring is particularly reactive and serves as a key handle for derivatization. researchgate.net
Future research should focus on exploring novel mechanistic pathways for the functionalization of this compound, including:
C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the aromatic ring and at the C3 position, providing a more atom-economical approach to derivatization.
Photoredox Catalysis: Utilizing visible-light-induced photoredox catalysis to access novel reaction pathways for the synthesis and functionalization of 5,6-methylenedioxyoxindoles under mild conditions. rsc.org
Domino Reactions: Designing cascade or domino reactions that allow for the rapid construction of complex molecular architectures from simple this compound precursors in a single synthetic operation.
Potential Applications in Non-Biological Fields (e.g., materials science, catalysis)
While the primary focus of oxindole research has been in medicinal chemistry, the unique electronic and structural features of these compounds suggest potential applications in other scientific domains.
Future exploratory research could investigate:
Organic Electronics: Synthesizing and evaluating this compound-containing polymers and small molecules for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Catalysis: Utilizing this compound derivatives as ligands for transition metal catalysts or as organocatalysts themselves in various organic transformations. The inherent chirality of 3-substituted oxindoles makes them attractive candidates for asymmetric catalysis. scispace.com
Sensing: Designing and synthesizing fluorescent or colorimetric sensors based on the this compound scaffold for the detection of specific ions or molecules.
Q & A
Basic Research Questions
Q. What experimental design principles should guide the synthesis of 5,6-Methylenedioxyoxindole to ensure reproducibility?
- Prioritize controlled reaction conditions (temperature, solvent purity, stoichiometry) and validate intermediates via spectral analysis (e.g., NMR, IR). Document purification steps (e.g., column chromatography, recrystallization) to minimize impurities. Use reaction monitoring (TLC/HPLC) to confirm completion .
- Methodological Tip: Follow standardized protocols for oxindole derivatives, adjusting catalysts (e.g., Lewis acids) and protecting groups to optimize yield .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Conduct systematic analyses:
- Solubility: Test in polar/nonpolar solvents (e.g., DMSO, hexane) under controlled temperatures.
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition points.
- Acid-Base Behavior: Perform potentiometric titrations to determine pKa values .
Q. What are the best practices for conducting a literature review on this compound’s bioactivity?
- Use authoritative databases (SciFinder, Reaxys) to filter peer-reviewed studies. Cross-reference biological assay conditions (e.g., cell lines, concentrations) to identify inconsistencies. Highlight gaps, such as limited in vivo data or mechanistic studies .
- Avoid Bias: Exclude non-peer-reviewed sources (e.g., commercial websites like BenchChem) and prioritize studies with full experimental details .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
- Perform meta-analysis using criteria:
- Experimental Variables: Compare dosing regimens, animal models, and analytical methods (e.g., LC-MS vs. ELISA).
- Statistical Power: Assess sample sizes and confidence intervals in prior studies .
Q. What advanced spectroscopic techniques are critical for elucidating the tautomeric behavior of this compound?
- Dynamic NMR: Monitor proton shifts under variable temperatures to detect keto-enol equilibria.
- X-ray Crystallography: Resolve solid-state structures to confirm dominant tautomers.
- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict energetically favorable forms .
- Data Interpretation: Compare experimental results with theoretical models to validate hypotheses .
Q. How should researchers design a study to investigate structure-activity relationships (SAR) of this compound derivatives?
- Scaffold Modification: Synthesize analogs with substitutions at positions 3, 4, or 7.
- Biological Testing: Use standardized assays (e.g., kinase inhibition, cytotoxicity) under identical conditions.
- Multivariate Analysis: Apply QSAR models to correlate electronic/steric parameters (Hammett σ, logP) with activity .
- Contradiction Management: Address outliers by revisiting synthetic pathways or assay interference (e.g., solvent toxicity) .
Data Presentation and Validation
Q. What strategies ensure robust statistical validation of this compound’s in vitro efficacy data?
- Replication: Conduct triplicate assays with independent replicates.
- Controls: Include positive/negative controls (e.g., known inhibitors/DMSO) to normalize results.
- Error Analysis: Calculate %RSD for technical replicates and use ANOVA for inter-group comparisons .
- Reporting Standards: Follow journal guidelines (e.g., Reviews in Analytical Chemistry) for raw data inclusion in appendices .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Model Refinement: Adjust basis sets or solvation models in simulations to better match experimental conditions (e.g., solvent dielectric constant).
- Experimental Replication: Verify synthetic outcomes using alternative routes (e.g., photochemical vs. thermal activation).
- Peer Review: Submit conflicting data for third-party validation or collaborative replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
